molecular formula C2H8N2 B1491353 Ethylenediamine-D8 CAS No. 34281-22-6

Ethylenediamine-D8

Cat. No.: B1491353
CAS No.: 34281-22-6
M. Wt: 68.15 g/mol
InChI Key: PIICEJLVQHRZGT-DMPFXTKESA-N
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Description

Ethylenediamine-D8 is a useful research compound. Its molecular formula is C2H8N2 and its molecular weight is 68.15 g/mol. The purity is usually 95%.
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Biological Activity

Ethylenediamine-D8 (EDA-D8) is a deuterated form of ethylenediamine (EDA), a simple aliphatic amine with two amino groups. This compound has garnered attention in various fields, including medicinal chemistry and materials science, due to its unique properties and biological activities. This article explores the biological activity of EDA-D8, focusing on its mechanisms, effects on cellular systems, and potential applications.

EDA-D8 is characterized by its two amino groups (-NH2) which can participate in various chemical reactions, making it a versatile building block in organic synthesis. The deuteration of EDA enhances its stability and alters its interaction with biological systems, providing insights into metabolic pathways and mechanisms of action.

1. Toxicity and Safety Profile

Research indicates that EDA exhibits a range of biological effects, including toxicity at certain concentrations. A study conducted on rats revealed dose-related effects on organ weights and histopathology, particularly in the liver and kidneys, at doses exceeding 45 mg/kg body weight per day . Notably, EDA has been implicated in respiratory issues such as asthma when inhaled .

Dose (mg/kg/day) Observed Effects
9No observable adverse effects
45Hepatic changes
100Retinal atrophy, cataract formation
447Significant reduction in body weight

2. Cellular Effects

EDA-D8's ability to chelate metal ions suggests potential applications in modulating cellular processes. For instance, studies have shown that EDA can influence cellular growth by affecting iron metabolism, which is crucial for hemoglobin synthesis . In vitro studies have also indicated that EDA-D8 can enhance the cytotoxic effects of certain chemotherapeutic agents by modifying their uptake in cancer cells .

The biological activity of EDA-D8 can be attributed to several mechanisms:

  • Metal Ion Chelation : EDA-D8 can bind to metal ions such as iron and copper, potentially disrupting their availability for essential biological processes. This chelation may lead to reduced cell proliferation in certain contexts.
  • Influence on Gene Expression : There is evidence that EDA can alter gene expression profiles related to stress responses and apoptosis in various cell types .
  • Modification of Biomaterials : In materials science, EDA-D8 is used to functionalize graphene-based materials, enhancing their electrochemical properties for applications in energy storage devices .

Case Study 1: Toxicological Assessment

A comprehensive toxicological assessment was conducted to evaluate the long-term effects of EDA on rat models. The study monitored body weight, organ weights, and histopathological changes over a period of two years. Significant findings included liver hypertrophy and nephropathy at higher doses, suggesting a need for careful dosing in therapeutic applications .

Case Study 2: Cancer Cell Modulation

In a study examining the effects of EDA-D8 on cancer cell lines, researchers found that pre-treatment with EDA-D8 enhanced the cytotoxicity of doxorubicin in breast cancer cells. The mechanism was linked to increased drug uptake facilitated by EDA's chelating properties .

Properties

IUPAC Name

N,N,N',N',1,1,2,2-octadeuterioethane-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H8N2/c3-1-2-4/h1-4H2/i1D2,2D2/hD4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIICEJLVQHRZGT-DMPFXTKESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CN)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C([2H])([2H])N([2H])[2H])N([2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H8N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

68.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

Sulfo-SMCC (1 eq.)(Pierce Chemical Co., Rockford, Ill.) is dissolved in sodium acetate buffer (pH 7) and ethylenediamine dihydrochloride (5 eq.) is added. The reaction is monitored by TLC visualized with fluorescamine. When reaction is complete the reaction mixture is applied directly to a C18 reverse-phase HPLC column and eluted with a gradient of acetonitrile in triethanolamine/water, pH 7. The excess ethylene diamine elutes at the solvent front, followed by the desired product. A small amount of double coupled material formed by the condensation of one molecule of ethylenediamine with two molecules of sulfo-SMCC elutes last. The desired material is characterized by 1H NMR and IR spectroscopy, mass spectrometry, and elemental analysis.
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Sulfo-SMCC
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Synthesis routes and methods II

Procedure details

3.87 g of 1-amino-3-imino-isoindolenine and 1.95 g of bis-cyanoacetylethylenediamine are heated in 50 ml of water for 2 hours to reflux temperature. Then 2.56 g of barbituric acid and 20 ml of acetic acid are added and the mixture is refluxed for a further 5 hours. The pigment is collected hot with suction and washed with water and dried, affording 5.1 g of a yellow colourant powder. When incorporated in lacquers without further treatment, this pigment produces brilliant, strong colourations of outstanding fastness to overstripe bleeding. For incorporation in printing inks or plastics, the pigment is advantageously brought into the form of a preparation. This is accomplished by known methods by coating the finely dispersed pigment with substrate-compatible resins. When the pigment is used in printing, brilliant yellow colourations of excellent lightfastness are obtained. The bis-cyanoacetylethylenediamine (m.p. 191° C.) is obtained by conventional methods by reaction of ethylenediamine with ethyl cyanoacetate.
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3.87 g
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reactant
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1.95 g
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50 mL
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solvent
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2.56 g
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20 mL
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Synthesis routes and methods III

Procedure details

In a suitable vessel 79.5 parts (1.5 moles of acrylonitrile was added dropwise with stirring to 270 parts (4.5 moles) of ethylenediamine over 90 minutes. After standing overnight the mixture was distilled under reduced pressure, yielding 184 parts of ethylenediamine, and 100.1 parts of N-cyanoethylethylenediamine. There remained undistilled 43 parts of residue. Boiling point of the N-cyanoethylethylenediamine was 162°-171° C. at 55 mm abs. pressure.
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1.5 mol
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reactant
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4.5 mol
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Synthesis routes and methods IV

Procedure details

In a stainless steel beaker were combined about 3170 grams of stearyl stearamide (KEMAMIDE S-180, Witco), about 1553 grams of a rosin ester tackifier resin available commercially as Arakawa KE-100 (glycerol ester of hydrogenated abietic (rosin) acid available from Arakawa Chemical Industries, Ltd. of Osaka Japan) and about 299 grams of Ink Yellow 869 (Milliken Chemical Company). In addition, about 10.0 grams of Uniroyal Naugard 445 anti-oxidant were added. The materials were melted together in a temperature controlled oven at about 140° C. The molten mixture was stirred and further heated in a controlled temperature heating mantle at about 110° C. To this stirred mixture was added about 1266 grams of UNIREZ 2970 (a dimer acid-based tetraamide material manufactured by Union Camp and formed by the reaction of one mole of dimer acid, two moles of ethylene diamine, and two moles of stearic acid) in several portions at a rate so as to avoid freezing the mixture. After stirring for about 1/2 hour, the yellow ink was filtered through a heated Mott apparatus (available from Mott Metallurgical) using #3 Whatman filter paper and a pressure of about 15 psi. The filtered phase change ink was poured into molds and allowed to solidify to form ink sticks.
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stainless steel
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rosin ester
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1553 g
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glycerol ester
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Synthesis routes and methods V

Procedure details

Other suitable reducing agents include lithium aluminum hydride. Treatment of 3-phenyl-1,2-diaminopropane with 1,1′-thiocarbonyldiimidazole rapidly produced 4-benzyl-2-imidazolidinethione 4. The yield was 90%, which is essentially quantitative since the starting material was about 90% pure. Most of the 2-imidazolidinethiones were prepared in good yields with 1,1′-thiocarbonyldiimadazole. However, the less expensive allyl isothiocyanate was also found to be an excellent reagent for the conversion of vicinal diamines to 2-imidazolidinethiones. The parent compound, 2-imidazolidinethione, was obtained in 91% yield from 1,2-diaminoethane and allyl isothiocyanate in refluxing bromobenzene. These conditions converted 2-thienyl-1,2-diaminoethane to the corresponding 2-imidazolidinethione, 36J, in 83% yield.
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2-imidazolidinethiones
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diamines
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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